molecular formula C17H24N6O4 B13861477

"(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide"

Cat. No.: B13861477
M. Wt: 376.4 g/mol
InChI Key: QXGZJFBWLLGTOX-OLZOCXBDSA-N
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Description

(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of amine-containing pharmaceuticals and natural compounds . This method involves the use of catalytic systems to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed mechanistic studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can be compared with other similar compounds, such as:

The uniqueness of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide lies in its specific structure and the presence of the oxadiazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

IUPAC Name

(3S)-3-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[benzyl(ethyl)carbamoyl]amino]propanamide

InChI

InChI=1S/C17H24N6O4/c1-2-23(9-11-6-4-3-5-7-11)17(26)20-13(8-14(19)25)16-21-15(22-27-16)12(18)10-24/h3-7,12-13,24H,2,8-10,18H2,1H3,(H2,19,25)(H,20,26)/t12-,13+/m1/s1

InChI Key

QXGZJFBWLLGTOX-OLZOCXBDSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C2=NC(=NO2)[C@@H](CO)N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C2=NC(=NO2)C(CO)N

Origin of Product

United States

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